

Spectroscopic data analysis of Rutinose heptaacetate (NMR, IR, Mass Spec)

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Compound of Interest		
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A Technical Guide to the Spectroscopic Analysis of Rutinose Heptaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **rutinose heptaacetate**, a fully acetylated derivative of rutinose. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for easy reference and comparison. Detailed experimental protocols and a workflow diagram are included to assist researchers in the comprehensive spectroscopic characterization of this and similar acetylated glycosides.

Introduction

Rutinose heptaacetate is the peracetylated form of rutinose, a disaccharide composed of α -L-rhamnopyranose and α -D-glucopyranose linked by a (1 \rightarrow 6) glycosidic bond. The acetylation of all free hydroxyl groups significantly alters its physical and chemical properties, making it more amenable to analysis by certain analytical techniques. Spectroscopic analysis is crucial for confirming the structure, purity, and conformation of rutinose heptaacetate. This guide summarizes the key spectroscopic data and methodologies for its characterization.

Spectroscopic Data



The following tables summarize the expected quantitative data from the spectroscopic analysis of **rutinose heptaacetate**. These values are based on established data for acetylated monosaccharides and related glycosides.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Rutinose Heptaacetate** (in CDCl₃)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Glucose Moiety			
H-1'	~5.70	d	8.0
H-2'	~5.10	t	9.5
H-3'	~5.25	t	9.5
H-4'	~5.05	t	9.5
H-5'	~3.80	ddd	9.5, 4.5, 2.0
H-6a'	~4.25	dd	12.0, 4.5
H-6b'	~4.10	dd	12.0, 2.0
Rhamnose Moiety			
H-1"	~4.85	d	1.5
H-2"	~5.20	dd	3.5, 1.5
H-3"	~5.00	dd	9.5, 3.5
H-4"	~5.30	t	9.5
H-5"	~4.00	dq	9.5, 6.0
H-6" (CH ₃)	~1.20	d	6.0
Acetyl Groups			
7 x OAc	~2.00 - 2.15	S	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for Rutinose Heptaacetate (in CDCl₃)



Carbon Assignment	Chemical Shift (δ, ppm)
Glucose Moiety	
C-1'	~91.0
C-2'	~71.0
C-3'	~72.5
C-4'	~68.0
C-5'	~72.0
C-6'	~66.0
Rhamnose Moiety	
C-1"	~97.5
C-2"	~69.0
C-3"	~69.5
C-4"	~71.5
C-5"	~67.0
C-6" (CH ₃)	~17.5
Acetyl Groups	
7 x C=O	~169.0 - 171.0
7 x CH3	~20.5 - 21.0

Table 3: Key IR Absorption Bands for **Rutinose Heptaacetate**



Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~2950 - 2850	C-H stretching (alkane)	Medium
~1750 - 1735	C=O stretching (ester)	Strong
~1250 - 1200	C-O stretching (ester)	Strong
~1050 - 1000	C-O stretching (pyranose ring)	Strong

Table 4: Predicted Mass Spectrometry Data for **Rutinose Heptaacetate**

Ion	m/z (calculated)	Notes
[M+Na]+	643.18	Sodium adduct, commonly observed in ESI-MS.
[M+H] ⁺	621.20	Protonated molecule, may be observed.
Fragment Ions	Various	Resulting from the loss of acetyl groups (42 Da) and cleavage of the glycosidic bond.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

- 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve 5-10 mg of rutinose heptaacetate in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
- ¹H NMR Acquisition:



Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-10 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

Referencing: The residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Acquisition:

• Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 (or more, depending on sample concentration).

Referencing: The CDCl₃ solvent signal at 77.16 ppm.

3.2 Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount (2-5 mg) of rutinose heptaacetate in a volatile solvent like dichloromethane or acetone.
 - Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.[1]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

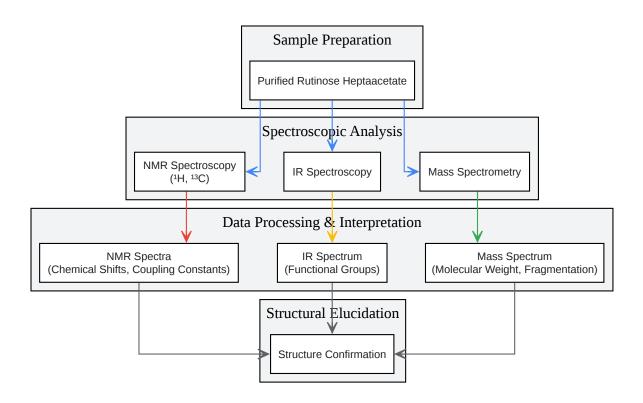


- Data Acquisition:
 - Record a background spectrum of the clean, empty sample compartment.
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - The final spectrum is presented in terms of transmittance or absorbance.
- 3.3 Mass Spectrometry (MS)
- Sample Preparation: Prepare a dilute solution of **rutinose heptaacetate** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for this type of analysis.
- Data Acquisition (Positive Ion Mode):
 - Ionization Mode: Electrospray Ionization (ESI).
 - Polarity: Positive.
 - Mass Range: Scan a range appropriate to detect the expected molecular ions and fragments (e.g., m/z 100-1000).
 - Capillary Voltage: Typically 3-5 kV.
 - Nebulizer Gas: Nitrogen, at a pressure optimized for stable spray.
 - Drying Gas: Nitrogen, at a temperature and flow rate optimized to desolvate the ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a purified compound like **rutinose heptaacetate**.





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Caption: Workflow for spectroscopic analysis of rutinose heptaacetate.

Conclusion

The comprehensive spectroscopic analysis of **rutinose heptaacetate**, employing NMR, IR, and MS techniques, provides unambiguous confirmation of its chemical structure. The data presented in this guide serve as a valuable reference for researchers working with acetylated glycosides. By following the detailed experimental protocols, reproducible and high-quality spectroscopic data can be obtained, facilitating the structural elucidation and purity assessment of these important compounds in pharmaceutical and chemical research.

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References

- 1. researchgate.net [researchgate.net]
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